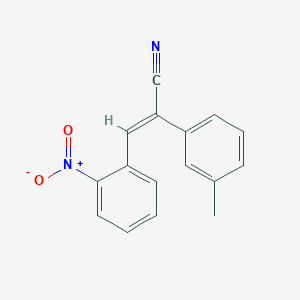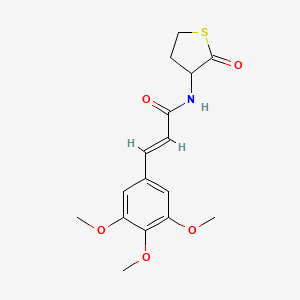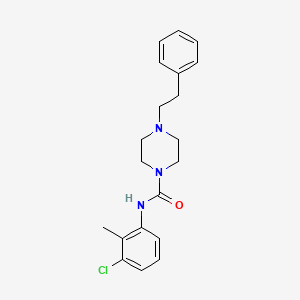
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a yellowish crystalline solid with a molecular formula of C16H11N2O2. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and material science.
作用機序
The exact mechanism of action of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, this compound is thought to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, indicating its potential as a therapeutic agent for oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile. One potential area of research is the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, the synthesis of new derivatives of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile with improved solubility and bioavailability is an area of active research.
合成法
The synthesis of 2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile involves the condensation reaction between 3-methylbenzaldehyde and 2-nitrobenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product. The yield of this reaction is typically around 70-80%.
科学的研究の応用
2-(3-methylphenyl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-4-7-13(9-12)15(11-17)10-14-6-2-3-8-16(14)18(19)20/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHREDPHBRQFAB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5312370.png)
![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)
